Procaspase-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Procaspase-IN-5 is a chemical compound known for its role as an inhibitor of human DNA polymerase lambda. This enzyme is crucial for DNA repair and replication processes. This compound has shown potential in cancer research due to its ability to inhibit DNA polymerization and terminal deoxynucleotidyl transferase functions, with inhibitory concentration (IC50) values of 5.9 micromolar and 4.5 micromolar, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Procaspase-IN-5 involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for its biological activity. This often includes the use of reagents such as sulfur-containing compounds and various organic solvents under controlled temperature and pH conditions.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency. Key considerations include the sourcing of high-purity starting materials, precise control of reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions: Procaspase-IN-5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Procaspase-IN-5 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study DNA polymerase lambda and its role in DNA repair mechanisms.

Biology: Helps in understanding the cellular processes involving DNA replication and repair.

Medicine: Potential therapeutic agent in cancer research due to its ability to inhibit DNA polymerase lambda, which is crucial for the proliferation of cancer cells.

Industry: Could be used in the development of diagnostic tools and assays for detecting DNA polymerase activity.

Mechanism of Action

Procaspase-IN-5 exerts its effects by binding to the active site of DNA polymerase lambda, inhibiting its polymerization and terminal deoxynucleotidyl transferase activities. This inhibition prevents the enzyme from participating in DNA repair and replication, leading to the accumulation of DNA damage in cells. The molecular targets include the catalytic subunits of DNA polymerase lambda, and the pathways involved are primarily those related to DNA damage response and repair.

Comparison with Similar Compounds

Procaspase-IN-3: Another inhibitor of DNA polymerase lambda with different potency and selectivity.

Procaspase-IN-4: Similar in function but may have different pharmacokinetic properties.

DNA Polymerase Beta Inhibitors: These compounds also target DNA polymerases but have different enzyme specificities.

Uniqueness: Procaspase-IN-5 is unique due to its specific inhibition of DNA polymerase lambda, making it a valuable tool in cancer research. Its distinct IC50 values for DNA polymerization and terminal deoxynucleotidyl transferase functions highlight its selective inhibitory action, which is crucial for targeted therapeutic applications.

Biological Activity

Procaspase-IN-5 is a compound that has garnered attention in the field of apoptosis and inflammation due to its role in modulating caspase activity. Caspases are cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammatory responses. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on procaspases, and implications for therapeutic applications.

Overview of Procaspases

Procaspases are inactive precursors of caspases that require proteolytic cleavage for activation. The primary procaspases involved in apoptosis include procaspase-3, procaspase-6, and procaspase-7, while procaspase-1, procaspase-4, and procaspase-5 are linked to inflammatory processes. Activation of these enzymes is tightly regulated and crucial for maintaining cellular homeostasis.

This compound functions by selectively activating procaspases, thereby promoting apoptosis in cells that are resistant to programmed cell death. This mechanism is particularly relevant in cancer therapy, where tumor cells often evade apoptosis due to overexpression of survival proteins.

Key Mechanistic Insights:

- Zinc Chelation : this compound operates through a mechanism involving the chelation of labile zinc ions, which is essential for the activation of executioner procaspases .

- Selective Activation : Studies indicate that this compound preferentially activates procaspase-3 over other procaspases, enhancing apoptotic signaling pathways while minimizing unwanted inflammatory responses .

Case Studies

- Chronic Lymphocytic Leukemia (CLL) :

- Inflammatory Models :

Data Tables

The following table summarizes the effects of this compound on various procaspases and their biological implications:

| Procaspase | Activation by this compound | Biological Implications |

|---|---|---|

| Procaspase-3 | High | Induces apoptosis in cancer cells |

| Procaspase-4 | Moderate | Modulates inflammatory responses |

| Procaspase-5 | Variable | Influences pyroptotic cell death mechanisms |

Research Findings

Recent studies have highlighted the dual role of caspases in both apoptotic and inflammatory processes. For instance:

- Caspase-5 has been shown to play a significant role in the immune response to Gram-negative bacterial infections through its pro-inflammatory activities .

- The activation patterns of caspases can differ significantly between healthy tissues and malignant cells, suggesting that targeted therapies using compounds like this compound could selectively induce cell death in tumors while sparing normal tissues .

Properties

IUPAC Name |

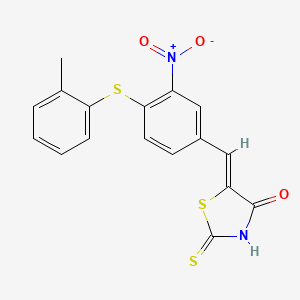

(5Z)-5-[[4-(2-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S3/c1-10-4-2-3-5-13(10)24-14-7-6-11(8-12(14)19(21)22)9-15-16(20)18-17(23)25-15/h2-9H,1H3,(H,18,20,23)/b15-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKDXDWJERWCHI-DHDCSXOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.